molecular formula C21H14ClNO4S B595428 Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate CAS No. 1258638-44-6

Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate

Cat. No.: B595428
CAS No.: 1258638-44-6
M. Wt: 411.856
InChI Key: VEFDVGVEPOOXRC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate is a naphthothiophene derivative with a molecular formula of C₂₁H₁₄ClNO₄S and a molecular weight of 411.87 g/mol (CAS: 1258638-44-6) . Its structure features a naphtho[2,3-b]thiophene-4,9-dione core substituted with a 4-chlorophenylamino group at position 2 and an ethyl carboxylate ester at position 3. The corresponding carboxylic acid derivative (C₁₉H₁₀ClNO₄S, MW 383.81 g/mol) lacks the ethyl ester group . Limited physicochemical or biological data are available for this compound in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-4,9-dioxobenzo[f][1]benzothiole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4S/c1-2-27-21(26)16-15-17(24)13-5-3-4-6-14(13)18(25)19(15)28-20(16)23-12-9-7-11(22)8-10-12/h3-10,23H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDVGVEPOOXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735096
Record name Ethyl 2-(4-chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate
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Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258638-44-6
Record name Naphtho[2,3-b]thiophene-3-carboxylic acid, 2-[(4-chlorophenyl)amino]-4,9-dihydro-4,9-dioxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258638-44-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Component Cyclocondensation Using Active Methylene Reagents

A regioselective one-pot synthesis employs naphthoquinone derivatives, 4-chloroaniline, and ethyl cyanoacetate as precursors. This method, adapted from SSRN research, utilizes a Domino-Krapcho cascade to assemble the naphtho[2,3-b]thiophene core (Fig. 1) .

Procedure:

  • Reaction Setup: Naphthalene-1,4-dione (1.0 equiv) is refluxed with 4-chloroaniline (1.2 equiv) and ethyl cyanoacetate (1.5 equiv) in ethanol under acidic conditions (HCl, 0.1 M) for 6–8 hours.

  • Cyclization: The intermediate undergoes spontaneous cyclization via Knoevenagel condensation, followed by thiophene ring closure through sulfur incorporation from the cyanoacetate group.

  • Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to yield the target compound as orange crystals (58–64% yield) .

Key Advantages:

  • Eliminates isolation of intermediates, reducing reaction time.

  • Scalable to gram quantities with minimal byproducts .

Copper-Catalyzed Tandem C–S Coupling and Esterification

This two-step approach, derived from heterocyclic synthesis studies, constructs the thiophene ring before introducing the ester moiety (Fig. 2) .

Step 1: Thiophene Core Assembly

  • Substrate: 2-Bromo-1,4-naphthoquinone (1.0 equiv) and thiourea (1.5 equiv) react in DMF at 120°C for 12 hours under CuBr (5 mol%) and 1,10-phenanthroline (10 mol%) catalysis.

  • Outcome: Forms 2-amino-naphtho[2,3-b]thiophene-4,9-dione (85% yield) .

Step 2: Esterification and Functionalization

  • The intermediate is treated with ethyl chloroformate (1.2 equiv) in anhydrous THF with triethylamine (2.0 equiv) at 0°C, followed by coupling with 4-chloroaniline (1.1 equiv) using DCC/HOBt.

  • Yield: 72% after recrystallization (ethanol/water) .

Optimization Notes:

  • CuBr/1,10-phenanthroline enhances C–S bond formation efficiency (TOF = 12 h⁻¹) .

  • Elevated temperatures (>100°C) promote decarboxylation side reactions; maintaining 0–5°C during esterification suppresses this .

Oxidative Radical Cyclization with Subsequent Amination

Adapted from anti-cancer agent syntheses, this route employs manganese(III) acetate as an oxidative mediator (Fig. 3) .

Procedure:

  • Radical Initiation: A mixture of 1,4-naphthoquinone (1.0 equiv), ethyl 3-mercaptopropionate (1.3 equiv), and Mn(OAc)₃ (2.0 equiv) in acetic acid is stirred at 80°C for 4 hours, forming the thiophene-dione skeleton.

  • Amination: The product reacts with 4-chloroaniline (1.1 equiv) in ethanol under reflux (6 hours), facilitated by piperidine (0.2 equiv) as a base.

  • Isolation: Precipitation in ice-water followed by filtration affords the target compound (68% yield) .

Critical Parameters:

  • Mn(OAc)₃ concentration above 1.5 equiv ensures complete radical cyclization.

  • Piperidine neutralizes HCl generated during amination, preventing quinone reduction .

Carboxylic Acid Intermediate Esterification

This method synthesizes the ethyl ester from its carboxylic acid precursor (CID 66521668), as reported in chemical vendor protocols .

Step 1: Carboxylic Acid Synthesis

  • Substrate: 2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid is prepared via Friedel-Crafts acylation of thiophene-3-carboxylic acid with 4-chloroaniline in PPA (polyphosphoric acid) at 130°C (12 hours) .

Step 2: Esterification

  • The acid (1.0 equiv) is refluxed with ethanol (10 equiv) and H₂SO₄ (0.1 equiv) for 24 hours.

  • Yield: 89% after solvent removal and trituration with diethyl ether .

Purity Data:

  • HPLC analysis shows >95% purity (C18 column, acetonitrile/water 70:30) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Multi-Component 58–6490One-pot, fewer stepsModerate yield
Cu-Catalyzed 7288High regioselectivityRequires toxic Cu catalysts
Radical Cyclization 6885ScalableLong reaction times
Esterification 8995High-purity productRequires acid precursor synthesis

Mechanistic Insights and Side Reactions

  • Knoevenagel Condensation: The cyanoacetate’s α-hydrogen abstracts a proton, forming a nucleophilic enolate that attacks the quinone carbonyl, initiating cyclization .

  • Decarboxylation: At temperatures >100°C, the ethyl ester group may undergo cleavage, yielding the carboxylic acid as a byproduct . Mitigated by low-temperature esterification.

  • Sulfur Elimination: Competing desulfurization occurs if Mn(OAc)₃ is understoichiometric, generating naphthoquinone impurities .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl Carboxylate Derivatives of Benzo[b]thiophene

Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (, Compound 1b) shares a benzo[b]thiophene core but differs in substituent positions and functional groups:

  • Substituents: Phenyl at position 3, hydroxyl at position 5.
  • Physical Properties: Melting point (mp) 174–178°C ; IR peaks at 1774 cm⁻¹ (ester C=O) and 1721 cm⁻¹ (ketone C=O) .
  • Synthesis: Prepared via acetylation of precursor esters, yielding triacetoxy derivatives (e.g., 94% yield for Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate) .

Key Differences :

  • The 4-chlorophenylamino group introduces electronegativity and hydrogen-bonding capacity, unlike the phenyl group in Compound 1b.

Naphtho[2,3-b]thiophene-4,9-dione Derivatives with Substituent Modifications

highlights anti-proliferative naphtho[2,3-b]thiophene-4,9-dione derivatives (e.g., Compounds 7a–7e) modified with thiophenyl substituents. For example:

  • 7c (Ethyl-substituted) : 2-[(5-ethylthiophen-2-yl)carbonyl]naphtho[2,3-b]thiophene-4,9-dione.
  • Theoretical Activity : 2-fold improved anti-proliferative activity against HT-29 colon cancer cells compared to the parent compound (7) due to increased bulkiness at the thiophenyl group .

Comparison with Target Compound :

  • The target compound’s 4-chlorophenylamino group may confer distinct electronic effects (e.g., electron-withdrawing Cl) versus the alkyl-substituted thiophenyl groups in 7a–7e.
  • QSAR models suggest bulky substituents enhance activity, but the chloro group’s impact on potency remains unstudied in this context .

Ethyl 2-Amino Thiophene Carboxylates

describes ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., 2d–2k) with saturated rings and varied substituents:

  • 2d: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
  • Synthesis : Prepared via cyclocondensation reactions, yielding derivatives with methyl, benzyl, or cycloalkyl groups .

Key Structural Contrasts :

  • Saturation: The target compound’s fully aromatic naphthothiophene core contrasts with the tetrahydrobenzo[b]thiophene in 2d–2k, affecting planarity and bioavailability.
  • Functional Groups: The 4-chlorophenylamino group may enhance target specificity compared to simple amino groups in 2d–2k.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound Naphtho[2,3-b]thiophene 2-(4-Cl-phenylamino), 3-ethyl ester 411.87 N/A (Limited data)
Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene 3-phenyl, 5-hydroxy N/A mp 174–178°C; IR peaks at 1774 cm⁻¹
Compound 7c (Ethyl-substituted derivative) Naphtho[2,3-b]thiophene 5-ethylthiophenyl N/A 2× anti-proliferative activity vs. HT-29
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 2-amino, saturated ring N/A Synthesized via cyclocondensation

Discussion of Structural Influences on Activity

  • Electron-Withdrawing Groups: The 4-chlorophenylamino group in the target compound may enhance binding to electron-rich biological targets (e.g., kinases) compared to alkyl or phenyl substituents .
  • Aromaticity vs. Saturation : Fully aromatic systems (e.g., naphthothiophene) likely exhibit stronger intercalation or π-stacking than saturated analogs, influencing DNA/protein interactions .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound may improve cell membrane permeability compared to its carboxylic acid analog, though this remains untested .

Biological Activity

Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate (CAS No. 1258638-44-6) is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphtho[2,3-b]thiophene core with an ethyl ester and a chlorophenylamino group. Its molecular formula is C21H14ClNO4SC_{21}H_{14}ClNO_4S, and it has a molecular weight of approximately 411.87 g/mol .

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. The following key findings summarize its biological activity:

  • Cytotoxicity Against Cancer Cell Lines :
    • This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that the compound exhibits an IC50 value ranging from 23.2 to 49.9 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .
    • A structure–activity relationship (SAR) analysis revealed that modifications in the substituents on the phenyl ring significantly influence its cytotoxic potency .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This suggests that it may trigger programmed cell death by disrupting normal cellular processes .
    • In addition to direct cytotoxicity, it has been observed to inhibit angiogenesis, which is critical for tumor growth and metastasis. This inhibition is likely mediated through the downregulation of vascular endothelial growth factor (VEGF) signaling pathways .

Comparative Analysis with Other Compounds

To provide a clearer understanding of its efficacy, a comparative analysis with other known anticancer agents is presented in Table 1.

Compound NameIC50 Value (µM)Cancer TypeMechanism of Action
This compound23.2 - 49.9Breast Cancer (MCF-7), Lung Cancer (A549)Induces apoptosis, inhibits angiogenesis
Compound A15.0Colon CancerApoptosis induction
Compound B30.0Ovarian CancerCell cycle arrest

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers such as annexin V positivity and caspase-3 activation .
  • In Vivo Studies : Animal models have also been utilized to assess the efficacy of this compound in reducing tumor size and improving survival rates compared to control groups treated with standard chemotherapy agents .

Q & A

Q. How can the compound’s reactivity in biological systems (e.g., redox cycling) be studied?

  • Techniques :
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-free and cellular systems.
  • Electrochemical Analysis : Perform cyclic voltammetry to identify redox potentials and stability of quinone intermediates .

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